(5S,8S,10aR)-N-(Diphenylmethyl)decahydro-5-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-3-(3-methyl-1-oxobutyl)-6-oxo-pyrrolo[1,2-a][1,5]diazocine-8-carboxamide hydrochloride
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Overview
Description
It is designed to mimic the interaction between the second mitochondrial-derived activator of caspases (SMAC) and the IAP proteins, thereby promoting apoptosis in cancer cells . This compound has shown significant potential in cancer treatment by sensitizing tumor cells to apoptosis and enhancing the efficacy of other cancer therapies .
Preparation Methods
The synthesis of AT-406 involves the creation of a peptidomimetic structure that can effectively bind to IAP proteins. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of AT-406 is synthesized using standard organic synthesis techniques, including peptide coupling reactions.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its binding affinity and specificity for IAP proteins.
Purification: The final product is purified using chromatographic techniques to achieve high purity.
Industrial production methods for AT-406 involve scaling up the synthetic route while ensuring the consistency and quality of the final product. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and purity .
Chemical Reactions Analysis
AT-406 undergoes several types of chemical reactions, primarily involving its interaction with IAP proteins:
Binding to IAP proteins: AT-406 binds to the baculoviral IAP repeat (BIR) domains of IAP proteins, such as XIAP, cIAP1, and cIAP2, with high affinity.
Induction of apoptosis: By binding to IAP proteins, AT-406 promotes the degradation of these proteins, leading to the activation of caspases and induction of apoptosis in cancer cells
Radiosensitization: AT-406 has been shown to enhance the sensitivity of cancer cells to radiation therapy by promoting apoptosis under both normoxic and hypoxic conditions.
Scientific Research Applications
AT-406 has a wide range of scientific research applications, particularly in the fields of cancer biology and therapy:
Cancer treatment: AT-406 is being investigated as a potential therapeutic agent for various types of cancer, including ovarian, cervical, and colorectal cancers .
Mechanistic studies: Researchers use AT-406 to study the mechanisms of apoptosis and the role of IAP proteins in cancer cell survival
Drug development: AT-406 serves as a lead compound for the development of new IAP antagonists with improved efficacy and safety profiles.
Mechanism of Action
AT-406 exerts its effects by mimicking the interaction between SMAC and IAP proteins. It binds to the BIR domains of XIAP, cIAP1, and cIAP2, leading to the degradation of these proteins . This degradation releases the inhibition on caspases, which are enzymes that play a crucial role in the execution of apoptosis . By promoting caspase activation, AT-406 induces apoptosis in cancer cells and enhances the efficacy of other cancer therapies .
Comparison with Similar Compounds
AT-406 is part of a class of compounds known as SMAC mimetics, which are designed to antagonize IAP proteins. Similar compounds include:
Birinapant: Another SMAC mimetic that binds to IAP proteins and promotes apoptosis in cancer cells.
LCL161: A small molecule IAP antagonist that has shown efficacy in preclinical cancer models.
GDC-0152: A SMAC mimetic that binds to multiple IAP proteins and induces apoptosis.
Compared to these compounds, AT-406 has shown unique properties, such as high oral bioavailability and potent radiosensitizing effects .
Properties
IUPAC Name |
N-benzhydryl-5-[2-(methylamino)propanoylamino]-3-(3-methylbutanoyl)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O4.ClH/c1-21(2)19-28(38)36-18-17-25-15-16-27(37(25)32(41)26(20-36)34-30(39)22(3)33-4)31(40)35-29(23-11-7-5-8-12-23)24-13-9-6-10-14-24;/h5-14,21-22,25-27,29,33H,15-20H2,1-4H3,(H,34,39)(H,35,40);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXTZCYPHKJCHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)C(C)NC)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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